ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate
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Overview
Description
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic systems due to a wide range of biological activity . Compounds of this class exhibit antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .
Chemical Reactions Analysis
In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .
Scientific Research Applications
- For instance, modifications to this core structure could lead to promising antiviral, anticancer, or anti-inflammatory agents .
- In particular, Na2 eosin Y, a non-metallic organic dye, generates excited states that facilitate reactions, leading to pyrano[2,3-d]pyrimidine scaffolds. These reactions occur in aqueous ethanol and are metal-free, energy-efficient, and environmentally friendly .
Medicinal Chemistry and Drug Development
Photocatalysis and Green Chemistry
Future Directions
Mechanism of Action
Target of Action
Ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their versatile biological activities and are often used as inhibitors of dihydrofolate reductase (DHFR) , a key enzyme involved in the synthesis of nucleotides and DNA replication.
Mode of Action
The compound interacts with its target, DHFR, by binding to the enzyme’s active site. This inhibits the enzyme’s function, preventing the conversion of dihydrofolate to tetrahydrofolate, a crucial step in DNA synthesis . The inhibition of this process can lead to the cessation of cell growth and division.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the folate pathway, specifically the conversion of dihydrofolate to tetrahydrofolate . This conversion is crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA. By inhibiting DHFR, the compound disrupts DNA synthesis, affecting cell growth and division.
Result of Action
The inhibition of DHFR by ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate leads to a disruption in DNA synthesis, which can result in the cessation of cell growth and division . This makes the compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer.
properties
IUPAC Name |
ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-2-17-9(15)6-14-7-13-10-8(11(14)16)4-3-5-12-10/h3-5,7H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDPQDPCECTYDMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetate |
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